![molecular formula C13H11ClN4 B14215558 1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl- CAS No. 723741-01-3](/img/structure/B14215558.png)
1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine derivatives can be achieved through various methods. One efficient method involves the use of a tropine-based dicationic molten salt as an active catalyst. This environmentally friendly approach allows for the synthesis of triazolopyrimidine derivatives under solvent-free conditions or in ethanol as a green solvent. The reaction typically proceeds at room temperature with high yields .
Another method involves the reduction of 5,6,7-trisubstituted 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]-pyrimidin-3(2H)-ones using sodium borohydride in the presence of vanadium pentoxide at room temperature .
Industrial Production Methods
Industrial production methods for 1,2,4-Triazolo[4,3-a]pyrimidine derivatives often involve scalable and cost-effective synthetic routes. The use of dicationic ionic liquids (DILs) has been explored for their applicability in various fields due to their diverse structures, extensive adjustability, and exceptional thermal resistance .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazolo[4,3-a]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazolopyrimidine N-oxides, while reduction reactions can produce triazolopyrimidine derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
1,2,4-Triazolo[4,3-a]pyrimidine derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as building blocks for the synthesis of more complex molecules.
Biology: They have been studied for their potential as enzyme inhibitors and receptor antagonists.
Medicine: Triazolopyrimidine derivatives have shown promise as anticancer, antiviral, and antimicrobial agents.
Industry: These compounds are used in the development of new materials and as catalysts in various chemical reactions
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to alterations in cell cycle progression and induction of apoptosis in cancer cells. Molecular docking studies have confirmed the binding of these compounds to the active site of CDK2 through essential hydrogen bonding interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thiazolo[3,2-b][1,2,4]triazole
Uniqueness
1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl- stands out due to its unique structural features and diverse biological activities. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and has shown higher efficacy in certain biological assays .
Propiedades
Número CAS |
723741-01-3 |
|---|---|
Fórmula molecular |
C13H11ClN4 |
Peso molecular |
258.70 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C13H11ClN4/c1-8-7-9(2)18-12(16-17-13(18)15-8)10-5-3-4-6-11(10)14/h3-7H,1-2H3 |
Clave InChI |
RINDMJQNQSEMPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=NN=C(N12)C3=CC=CC=C3Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



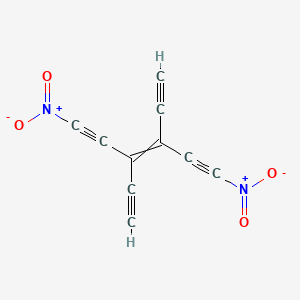

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid](/img/structure/B14215499.png)
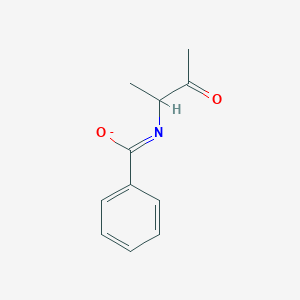
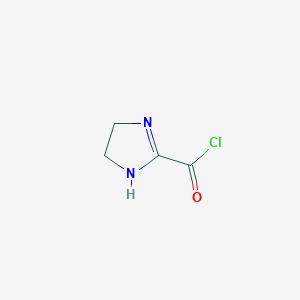
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole](/img/structure/B14215516.png)
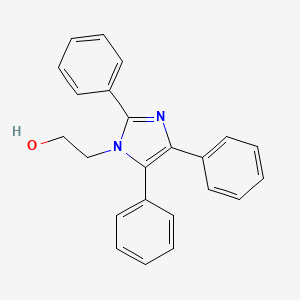
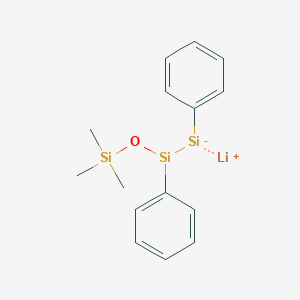
![4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14215526.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]phenol](/img/structure/B14215530.png)
![[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea](/img/structure/B14215534.png)
![[Methoxy(dimethyl)silyl]methyl prop-2-enoate](/img/structure/B14215541.png)
![2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14215556.png)
